molecular formula C6H7ClN2O B13933045 2-Chloro-4-methyl-5-pyrimidinemethanol

2-Chloro-4-methyl-5-pyrimidinemethanol

Cat. No.: B13933045
M. Wt: 158.58 g/mol
InChI Key: JWEGJQRYDAUZJP-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-pyrimidinemethanol is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-pyrimidinemethanol typically involves the chlorination of 4-methyl-5-pyrimidinemethanol. One common method includes the reaction of 4-methyl-5-pyrimidinemethanol with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the substitution of a hydroxyl group with a chlorine atom, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-5-pyrimidinemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 2-Chloro-4-methyl-5-pyrimidinemethane.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products

    Oxidation: 2-Chloro-4-methyl-5-pyrimidinecarbaldehyde.

    Reduction: 2-Chloro-4-methyl-5-pyrimidinemethane.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-methyl-5-pyrimidinemethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-pyrimidinemethanol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chlorine atom and hydroxyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-Methyl-5-pyrimidinemethanol:

    2,4-Dichloro-5-methylpyrimidine: Contains an additional chlorine atom, which can influence its chemical properties and reactivity.

Uniqueness

2-Chloro-4-methyl-5-pyrimidinemethanol is unique due to the presence of both a chlorine atom and a hydroxyl group

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

(2-chloro-4-methylpyrimidin-5-yl)methanol

InChI

InChI=1S/C6H7ClN2O/c1-4-5(3-10)2-8-6(7)9-4/h2,10H,3H2,1H3

InChI Key

JWEGJQRYDAUZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CO)Cl

Origin of Product

United States

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